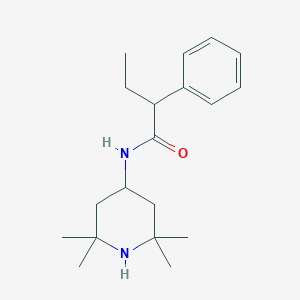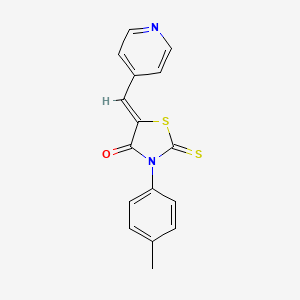amine oxalate](/img/structure/B4005932.png)
[3-(2-bromo-4-chlorophenoxy)propyl](2-methoxyethyl)amine oxalate
説明
[3-(2-bromo-4-chlorophenoxy)propyl](2-methoxyethyl)amine oxalate is a useful research compound. Its molecular formula is C14H19BrClNO6 and its molecular weight is 412.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 411.00843 g/mol and the complexity rating of the compound is 269. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Degradation and Environmental Impact
- Degradation of UV Filters : A study on the degradation products of benzophenone-3 (oxybenzone) in chlorinated seawater swimming pools reveals the formation of brominated disinfection byproducts. This research is crucial for understanding the environmental impact of common UV filters found in sunscreens when they enter aquatic ecosystems, particularly through swimming pools treated with chlorine and containing seawater. The study identifies ten transformation products, proposing a transformation pathway and emphasizing the toxicological significance of brominated compared to chlorinated byproducts (Manasfi et al., 2015).
Synthesis and Antimicrobial Activity
- Antibacterial and Antioxidant Properties : Research on the synthesis of 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propylamine and its derivatives, including amine oxalates, explores their antibacterial and antioxidant activities. Some of these compounds show high antibacterial activity, underscoring the potential for developing new antimicrobial agents from halogenated propylamine structures (Арутюнян et al., 2012).
Enzymatic Strategies for Synthesis
- Enantioenriched Amines Synthesis : An enzymatic strategy developed for synthesizing enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines showcases the use of biotransamination and kinetic resolutions for producing valuable precursors like Levofloxacin. This approach highlights the importance of enzymatic methods in achieving high selectivity and efficiency in synthesizing complex organic compounds, potentially including derivatives of the compound (Mourelle-Insua et al., 2016).
Characterization and Structural Analysis
- Crystal Structure Analysis : The synthesis and characterization of alkyl substituted N,4-diphenyl thiazole-2-amine, including structural analysis through single crystal X-ray diffraction, provide insights into the molecular configuration, intermolecular interactions, and stability of suchcompounds. This research can inform the structural analysis and design of similar halogenated amines for various applications (Nadaf et al., 2019).
Electrochemical Degradation
- Electro-Fenton Degradation of Antimicrobials : The study on the electro-Fenton degradation of triclosan and triclocarban demonstrates the effectiveness of electrochemical methods in breaking down antimicrobial agents. This research may offer a parallel to understanding the degradation pathways and environmental remediation techniques for similar chemical structures (Sirés et al., 2007).
Synthesis and Antibacterial Activity
- Synthesis of Antibacterial Amines : Another study focuses on the synthesis of 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanarylamines and their transformation into compounds with significant antibacterial activity. This underscores the potential pharmaceutical applications of synthesizing and modifying amines for therapeutic use (Arutyunyan et al., 2017).
These studies, while not directly addressing 3-(2-bromo-4-chlorophenoxy)propylamine oxalate, shed light on the broader context of scientific research involving halogenated compounds, their environmental impact, synthesis, and potential applications in pharmaceuticals and environmental remediation. The methodologies and findings from these research efforts could inform further investigation into the specific applications and properties of the compound .
Safety and Hazards
特性
IUPAC Name |
3-(2-bromo-4-chlorophenoxy)-N-(2-methoxyethyl)propan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrClNO2.C2H2O4/c1-16-8-6-15-5-2-7-17-12-4-3-10(14)9-11(12)13;3-1(4)2(5)6/h3-4,9,15H,2,5-8H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEIWVCTGBUFTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCCOC1=C(C=C(C=C1)Cl)Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-(allylthio)-10-bromo-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl](2-methoxyphenyl)methanone](/img/structure/B4005873.png)
![2-[2-(2-Bromo-4-methylphenoxy)ethylamino]ethanol;oxalic acid](/img/structure/B4005885.png)
![N-[2-(3-methoxyphenoxy)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B4005886.png)
![N-[3-(3-ethoxyphenoxy)propyl]butan-1-amine;oxalic acid](/img/structure/B4005893.png)
![10-bromo-3-(methylthio)-6-[4-(methylthio)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4005898.png)
![N-(3-methoxypropyl)-2-{[(4-nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4005901.png)

![Benzyl 4-[3-methoxy-4-(3-methylbutoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4005910.png)
![4-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]morpholine;oxalic acid](/img/structure/B4005916.png)
![3-methoxy-N-[3-(4-methyl-2-prop-2-enylphenoxy)propyl]propan-1-amine;oxalic acid](/img/structure/B4005919.png)
![3-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid](/img/structure/B4005930.png)

![1-[3-(2-butan-2-ylphenoxy)propyl]pyrrolidine](/img/structure/B4005938.png)
